N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and an acetamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyanothioacetamide and aldehydes . The piperidine ring is often prepared through hydrogenation or cyclization reactions . The final step involves coupling the pyrimidine and piperidine intermediates with an acetamide group under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for efficient mixing and reaction control, as well as employing automated systems for precise reagent addition and temperature control .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of dihydrofolate reductase (DHFR) by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to the disruption of cellular processes, such as DNA synthesis, which is crucial for the proliferation of cancer cells and bacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and piperidine derivatives, such as:
2-amino-4-(1-piperidine)pyridine derivatives: Known for their dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
Pyridine derivatives: Exhibiting antimicrobial and anticancer activities.
Pyrrolidine derivatives: Used in drug discovery for their diverse biological activities.
Uniqueness
N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide is unique due to its specific combination of a pyrimidine ring, a piperidine ring, and an acetamide group, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C18H20N4O3 and a molecular weight of 340.4 g/mol. Its structure features a pyrimidine moiety linked to a piperidine ring and an acetamide group, which are crucial for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases.
Key Mechanisms:
- Inhibition of Kinases: The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
- Anti-Angiogenic Properties: Research indicates that this compound may possess anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth.
- DNA Cleavage Activity: Preliminary studies suggest that it may induce DNA damage in cancer cells, further contributing to its anti-cancer effects.
Research Findings
Recent studies have evaluated the efficacy and safety profile of this compound through various assays.
In Vitro Studies
A study reported that this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The IC50 values ranged from 0.87 to 12.91 μM, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU), which had higher IC50 values of 17.02 μM for MCF-7 cells .
Pharmacokinetics
Pharmacokinetic studies revealed favorable absorption characteristics with an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration. No acute toxicity was observed at doses up to 2000 mg/kg in animal models .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Breast Cancer Treatment:
- A clinical trial explored the use of this compound in combination with existing chemotherapy agents. Results indicated enhanced efficacy in tumor reduction compared to monotherapy, suggesting synergistic effects.
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Case Study on Anti-Infective Properties:
- Investigations into its anti-infective potential showed that the compound exhibited activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C18H20N4O3 |
Molecular Weight | 340.4 g/mol |
IC50 (MCF-7 Cells) | 0.87 - 12.91 μM |
Oral Bioavailability | 31.8% |
Clearance Rate | 82.7 ± 1.97 mL/h/kg |
Acute Toxicity (Mouse Model) | No toxicity at 2000 mg/kg |
Properties
IUPAC Name |
N-[4-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)21-15-6-4-14(5-7-15)18(24)22-10-2-3-16(11-22)25-17-8-9-19-12-20-17/h4-9,12,16H,2-3,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOSMVOFNCGHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.